molecular formula C15H17N5O2 B14260332 N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine CAS No. 169261-20-5

N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine

Cat. No.: B14260332
CAS No.: 169261-20-5
M. Wt: 299.33 g/mol
InChI Key: XPERZUAZVKRAIJ-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine typically involves the following steps:

    Formation of the Nitroisoquinoline Core: The nitroisoquinoline core can be synthesized through nitration of isoquinoline using nitric acid and sulfuric acid under controlled conditions.

    Attachment of the Piperazine Moiety: The 4-methylpiperazine can be introduced via nucleophilic substitution reactions, where the nitroisoquinoline is reacted with 4-methylpiperazine in the presence of a suitable base like potassium carbonate.

    Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage, which can be achieved through condensation reactions using formaldehyde or other aldehydes under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Nitroisoquinoline derivatives.

    Reduction: Aminoisoquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its structural features.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

    Industry: Could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the piperazine moiety might interact with various biomolecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpiperazin-1-yl)-1-(isoquinolin-1-yl)methanimine: Lacks the nitro group, which may result in different biological activity.

    N-(4-methylpiperazin-1-yl)-1-(5-chloroisoquinolin-1-yl)methanimine: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.

Uniqueness

N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine is unique due to the presence of both the nitroisoquinoline and piperazine moieties, which may confer distinct chemical and biological properties

Properties

CAS No.

169261-20-5

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

N-(4-methylpiperazin-1-yl)-1-(5-nitroisoquinolin-1-yl)methanimine

InChI

InChI=1S/C15H17N5O2/c1-18-7-9-19(10-8-18)17-11-14-12-3-2-4-15(20(21)22)13(12)5-6-16-14/h2-6,11H,7-10H2,1H3

InChI Key

XPERZUAZVKRAIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)N=CC2=NC=CC3=C2C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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